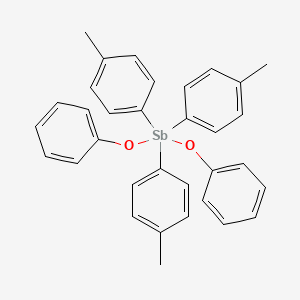
5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a methyl group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound shares a similar methoxyphenyl group but differs in its core structure and functional groups.
Thiazoles: These compounds have a different heterocyclic ring structure but may exhibit similar biological activities.
Uniqueness
5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane is unique due to its specific combination of functional groups and dioxane ring structure
Properties
CAS No. |
61683-88-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O3/c1-4-14(2)9-16-13(17-10-14)11-5-7-12(15-3)8-6-11/h5-8,13H,4,9-10H2,1-3H3 |
InChI Key |
VSIMSUKLCMEEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide](/img/structure/B14575897.png)
![1-([1,1'-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one](/img/structure/B14575904.png)
![4-[(4-Hexylphenyl)ethynyl]benzonitrile](/img/structure/B14575906.png)



![9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14575936.png)

![8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14575946.png)


![1,1'-{[4-(Methoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14575972.png)
